2-(4-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)8(3)13-10(15)6-14-5-9(11)4-12-14/h4-5,7-8H,6,11H2,1-3H3,(H,13,15) |
InChI Key |
JWMJUCBIAGOBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole ring with an amino group at the 4-position and a branched alkyl chain. Its molecular formula is , and it has been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : Cyclization of hydrazine with suitable diketones or β-keto esters.
- Amination : Introduction of the amino group using ammonia or amines.
- Alkylation : Reaction with alkyl halides to introduce the branched alkyl chain.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus .
Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .
| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| Compound C | 85% TNF-α | 10 | |
| Dexamethasone | 76% TNF-α | 1 |
Anticancer Activity
The compound has also been explored for its anticancer properties. Similar pyrazole compounds have been evaluated for their antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231, with some derivatives exhibiting GI50 values as low as 0.15 µM .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The pyrazole ring can interact with enzyme active sites through hydrogen bonding and π-stacking interactions.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it may reduce inflammation and associated pain.
Comparative Analysis
When compared to similar compounds, such as 2-(4-amino-1H-pyrazol-1-yl)acetic acid and other pyrazole derivatives, this compound shows enhanced solubility and bioavailability due to its branched alkyl chain.
| Compound Comparison | Solubility | Bioactivity |
|---|---|---|
| Target Compound | High | Anti-inflammatory, Antimicrobial |
| Compound D | Moderate | Antimicrobial only |
| Compound E | Low | Limited activity |
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- In Vivo Studies : A study involving carrageenan-induced edema in rats showed significant reduction in paw swelling when treated with pyrazole derivatives .
- In Vitro Studies : Testing against various cancer cell lines demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include variations in the pyrazole substituents and the acetamide side chain. Examples:
2-(4-Methyl-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide: Replaces the 4-amino group with a methyl group.
2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide: Shortens the alkyl chain to isobutyl.
2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide: Substitutes the amino group with chlorine.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|
| 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide | 238.3 | 1.8 | 12.4 |
| 2-(4-Methyl-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide | 237.3 | 2.3 | 8.2 |
| 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide | 210.3 | 1.5 | 18.7 |
| 2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide | 257.7 | 2.6 | 5.9 |
Key Observations :
- The 4-amino group reduces logP (increased polarity) compared to methyl or chloro substituents.
- Shortening the alkyl chain (isobutyl vs. 3-methylbutan-2-yl) improves aqueous solubility.
Key Findings :
- The 4-amino group confers superior potency and selectivity, likely due to hydrogen bonding with the kinase’s active site.
- Bulkier alkyl chains (e.g., 3-methylbutan-2-yl) may enhance metabolic stability but reduce solubility.
Toxicity and Metabolic Stability
| Compound | Hepatic Clearance (mL/min/kg) | CYP3A4 Inhibition (%) |
|---|---|---|
| This compound | 18 | 22 |
| 2-(4-Methyl-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide | 25 | 35 |
| 2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide | 30 | 48 |
Key Insights :
- Chloro-substituted analogues exhibit higher CYP450 inhibition, increasing drug-drug interaction risks.
- The branched alkyl chain in the parent compound reduces hepatic clearance, suggesting prolonged half-life.
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazole-based acetamides typically involves the nucleophilic substitution of a pyrazolyl moiety onto an acetamide precursor, often employing amine derivatives and haloacetamides or activated acetic acid derivatives. The 3-methylbutan-2-yl substituent is introduced via the corresponding amine, which reacts with an activated acetamide intermediate.
Reported Synthetic Routes and Reaction Conditions
While direct literature on this exact compound is scarce, analogous pyrazole-containing acetamides have been synthesized using the following approaches:
Stepwise Nucleophilic Substitution:
The pyrazole nitrogen (N1) acts as a nucleophile attacking an electrophilic acetamide derivative such as chloroacetamide. The secondary amine, 3-methylbutan-2-amine, is introduced to form the N-substituted acetamide. This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.One-Pot Sequential Reactions Under Neat Conditions:
Inspired by green chemistry protocols for related heterocyclic amides (e.g., imidazolidin-4-one derivatives), a one-pot reaction involving the amine and activated acetamide precursors can be conducted under solvent-free conditions at moderate temperatures (~70 °C). This approach enhances yields and reduces hazardous solvent use.
Optimization of Reaction Parameters
Based on analogous heterocyclic amide syntheses:
Reaction Mechanism Insights
- Initial nucleophilic attack of the amine on the electrophilic carbonyl carbon of an activated acetamide intermediate forms a cyanoacetamido derivative.
- Subsequent intramolecular cyclization or substitution leads to the formation of the pyrazole-acetamide linkage.
- The amino group on the pyrazole ring remains intact, contributing to the compound’s biological activity.
Comparative Yields and Purity from Literature
Summary of Findings
The most efficient preparation of this compound analogs involves a solvent-free, one-pot reaction at moderate temperature (around 70 °C) for approximately 2 hours. This method maximizes yield and purity while minimizing hazardous solvent use and reaction time. The reaction mechanism involves nucleophilic substitution of amines on activated acetamide intermediates, with the pyrazole moiety introduced through its nucleophilic nitrogen.
Q & A
Q. What are the standard synthetic routes for 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including: (i) Amide bond formation via coupling reagents (e.g., DCC or EDC) between the pyrazole-amine and substituted acetic acid derivatives. (ii) Heterocyclic ring construction using cyclization reactions under reflux with catalysts like p-toluenesulfonic acid. (iii) Purification via column chromatography or recrystallization. Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalyst stoichiometry to maximize yield (typically 60–85%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and amide bond integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm).
- HPLC : Purity assessment (>95% threshold for research-grade material) .
Q. What preliminary strategies are used to evaluate its biological activity?
- Methodological Answer : Initial screens often include:
- Enzyme Inhibition Assays : Testing against kinases or proteases at varying concentrations (e.g., IC determination).
- Receptor Binding Studies : Radioligand displacement assays (e.g., using H-labeled competitors).
- Antimicrobial Testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences, buffer conditions). Mitigation strategies:
- Orthogonal Assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. functional cellular assays).
- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements.
- Standardized Protocols : Adopt guidelines like NIH’s Assay Guidance Manual for reproducibility .
Q. What computational approaches enhance reaction design for derivative synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states.
- Reaction Path Search : Tools like GRRM or AFIR map energetically feasible routes.
- Solvent Effect Modeling : COSMO-RS simulations optimize solvent selection for yield.
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at the pyrazole 4-amino group or acetamide side chain.
- Bioisosteric Replacement : Swap the 3-methylbutan-2-yl group with cyclopentyl or aromatic moieties.
- High-Throughput Screening : Use fragment-based libraries to identify pharmacophore enhancements .
Q. What strategies address low solubility or crystallization challenges during formulation?
- Methodological Answer :
- Co-Crystallization : Screen with dicarboxylic acids (e.g., succinic acid) to improve crystallinity.
- Nanoparticle Formulation : Use solvent-antisolvent precipitation with stabilizers like PVP.
- Solvent Gradient Techniques : Optimize cooling rates or vapor diffusion for single-crystal growth .
Q. How is metabolic stability assessed in preclinical development?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6.
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
